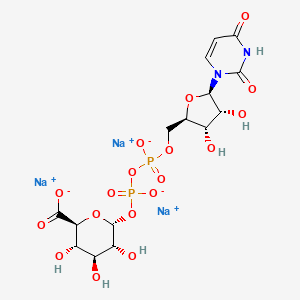
UDP-GlcA
Übersicht
Beschreibung
Uridine Diphosphate Glucuronic Acid (UDP-GlcA) is a sugar nucleotide that plays a crucial role in various biological processes. It is used in the creation of polysaccharides and is an intermediate in the biosynthesis of ascorbic acid (except in primates and guinea pigs). It also participates in the heme degradation process in humans .
Synthesis Analysis
This compound is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase (EC 1.1.1.22) using NAD+ as a cofactor . An efficient three-step cascade route was developed using whole cells expressing hyperthermophilic enzymes to afford this compound from starch .
Molecular Structure Analysis
The molecular structure of this compound is complex. Its empirical formula is C15H19N2Na3O18P2 . It is a carboxylic acid-formed sugar nucleotide .
Chemical Reactions Analysis
The this compound 4-epimerase (UGlcAE) catalyzes the epimerization of this compound to UDP-GalA . The proposed enzymatic mechanism involves a transient UDP-4-keto-hexose-uronic acid intermediate whose formation is rate-limiting overall .
Physical And Chemical Properties Analysis
This compound is a sugar nucleotide with a molecular weight of 646.23 . It is a carboxylic acid-formed sugar nucleotide .
Wissenschaftliche Forschungsanwendungen
UDP-GlcA is crucial for the activity of UDP-glucuronosyltransferases in the hepatic endoplasmic reticulum, which is involved in glucuronidation, a key process in drug metabolism and elimination (Bossuyt & Blanckaert, 1997).
It is a precursor for the biosynthesis of UDP-xylose, which is essential for the synthesis of glycoproteins, polysaccharides, and various metabolites in plants, animals, and bacteria (Harper & Bar-Peled, 2002).
This compound plays a role in the mechanistic pathway of UDP-glucuronic acid 4-epimerase, which is involved in sugar nucleotide biosynthesis and has implications in cellular metabolism (Borg, Dennig, Weber, & Nidetzky, 2020).
In plants, this compound 4-epimerase, involved in the conversion of this compound to UDP-galacturonic acid, is critical for the synthesis of pectin, a key component of plant cell walls (Gu & Bar-Peled, 2004).
This compound is a key metabolite for capsular polysaccharide synthesis in Cryptococcus neoformans, an opportunistic pathogen, indicating its importance in microbial virulence (Bar-Peled, Griffith, Ory, & Doering, 2004).
It is also involved in the synthesis of cell wall polysaccharides in plants through multiple pathways, highlighting its role in plant development and structure (Dr, 2005).
This compound is integral to the biosynthesis of nucleotide sugar precursors for cell-wall matrix polysaccharides in Arabidopsis, contributing to our understanding of plant cell wall composition (Kanter, Usadel, Guerineau, Li, Pauly, & Tenhaken, 2005).
Its role in Golgi-localized UDP-uronic acid transport in Arabidopsis, affecting the polysaccharide composition of seed mucilage, demonstrates its significance in plant development and reproduction (Saez-Aguayo et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
trisodium;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUNWUNTOMVIG-QWGSIYABSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



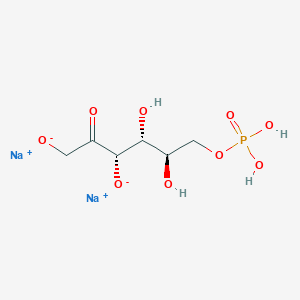
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-isothiocyanatobenzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-6-isothiocyanatobenzoate](/img/structure/B8054921.png)
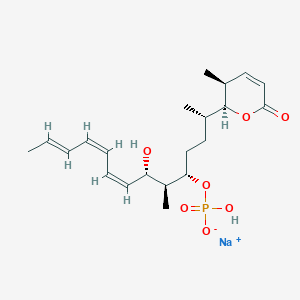
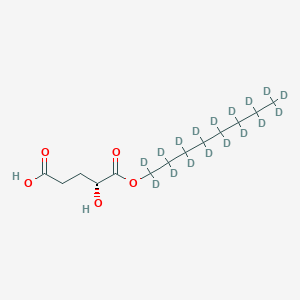
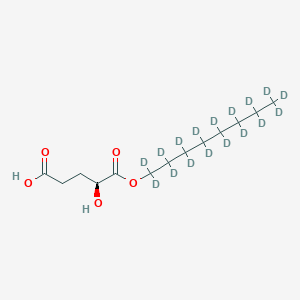
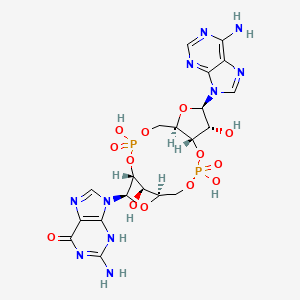
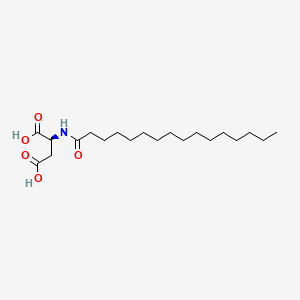
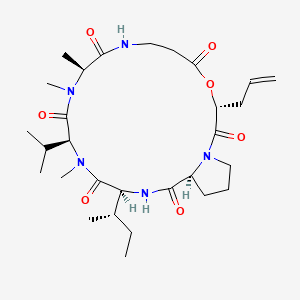
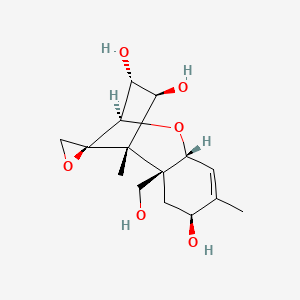
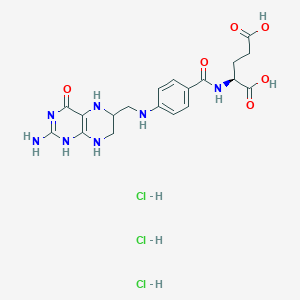

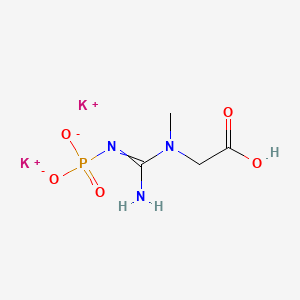

![tert-butyl N-[(2S)-1-[(2S,4S)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B8055012.png)